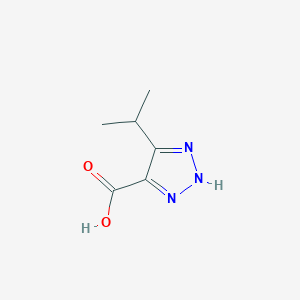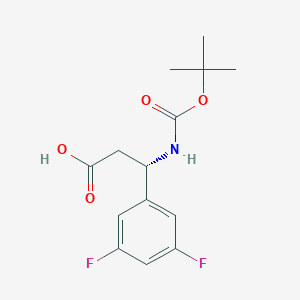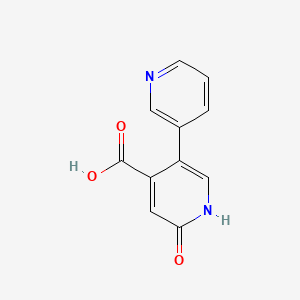
3-(2-Bromo-4,5-dimethoxyphenyl)-2-hydroxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromo-4,5-dimethoxyphenyl)-2-hydroxypropanoic acid is an organic compound with a complex structure that includes a bromine atom, two methoxy groups, and a hydroxypropanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)-2-hydroxypropanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 4,5-dimethoxybenzene followed by a series of reactions to introduce the hydroxypropanoic acid group. The reaction conditions often include the use of organic solvents such as tetrahydrofuran and bases like n-butyllithium .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include the use of automated reactors and precise control of reaction parameters such as temperature and pH to achieve consistent results .
化学反応の分析
Types of Reactions
3-(2-Bromo-4,5-dimethoxyphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce de-brominated derivatives .
科学的研究の応用
3-(2-Bromo-4,5-dimethoxyphenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Biology: The compound’s derivatives may have potential biological activities, making it useful in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Bromo-4,5-dimethoxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
2-Bromo-4,5-dimethoxycinnamic acid: Shares similar structural features but differs in the presence of a cinnamic acid moiety.
3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile: Similar structure but contains a nitrile group instead of a hydroxypropanoic acid group.
Uniqueness
3-(2-Bromo-4,5-dimethoxyphenyl)-2-hydroxypropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
特性
分子式 |
C11H13BrO5 |
|---|---|
分子量 |
305.12 g/mol |
IUPAC名 |
3-(2-bromo-4,5-dimethoxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C11H13BrO5/c1-16-9-4-6(3-8(13)11(14)15)7(12)5-10(9)17-2/h4-5,8,13H,3H2,1-2H3,(H,14,15) |
InChIキー |
FQVJSZKYTLARKI-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1)CC(C(=O)O)O)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![rac-methyl(2R,4aR,7aS)-octahydropyrano[2,3-c]pyrrole-2-carboxylatehydrochloride](/img/structure/B13635493.png)



